1-(1-(Methoxymethyl)cyclopropyl)ethanone
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Overview
Description
1-[1-(Methoxymethyl)cyclopropyl]ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a methoxymethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(methoxymethyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropyl methyl ketone with methoxymethyl chloride in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Methoxymethyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Methoxymethyl)cyclopropyl]ethan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[1-(methoxymethyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one: Similar structure with a methoxyphenyl group instead of a methoxymethyl group.
1-Cyclopropylethanone: Lacks the methoxymethyl substitution, simpler structure.
Uniqueness: 1-[1-(Methoxymethyl)cyclopropyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-[1-(methoxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(3-4-7)5-9-2/h3-5H2,1-2H3 |
InChI Key |
ITJFCXRJFAQAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)COC |
Origin of Product |
United States |
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